![molecular formula C24H23N5O2 B10833459 2-(4-Nitrophenyl)-6-phenyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B10833459.png)
2-(4-Nitrophenyl)-6-phenyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo [1,2-a]pyridine compounds are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. These compounds are known for their broad spectrum of biological activities, making them important in medicinal chemistry . Imidazo [1,2-a]pyridine compound 1 is a specific member of this class, recognized for its unique structural and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo [1,2-a]pyridine compound 1 typically involves the condensation of 2-aminopyridine with various substrates, mainly carbonyl compounds or alkenes . One common method includes the following steps:
Condensation Reaction: 2-aminopyridine is reacted with a propiophenone compound in the presence of a condensation catalyst in an organic solvent. This reaction is heated to form an imine intermediate.
Ring Closing Reaction: The imine intermediate is then subjected to a copper catalyst, an oxidizing agent, and an alkali in an organic solvent.
Industrial Production Methods: The industrial production of imidazo [1,2-a]pyridine compound 1 follows similar synthetic routes but is optimized for large-scale production. The raw materials, such as 2-aminopyridine and propiophenone, are chosen for their wide availability and cost-effectiveness. The process is designed to be straightforward, minimizing complex post-processing steps .
Chemical Reactions Analysis
Types of Reactions: Imidazo [1,2-a]pyridine compound 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituting reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Imidazo [1,2-a]pyridine compound 1 has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer, tuberculosis, and neurological disorders.
Industry: Utilized in the development of materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of imidazo [1,2-a]pyridine compound 1 involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound class have been shown to inhibit enzymes like kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the modulation of various biological processes, including cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Imidazo [1,2-a]pyridine compound 1 can be compared with other similar compounds, such as:
Imidazo [1,5-a]pyridine: Known for its luminescent properties and applications in optoelectronic devices.
Imidazo [4,5-b]pyridine: Studied for its potential as a therapeutic agent in treating infectious diseases.
Uniqueness: Imidazo [1,2-a]pyridine compound 1 is unique due to its specific structural features and broad spectrum of biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound in both research and industry .
Properties
Molecular Formula |
C24H23N5O2 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-6-phenyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C24H23N5O2/c30-29(31)21-9-6-19(7-10-21)24-22(17-27-14-12-25-13-15-27)28-16-20(8-11-23(28)26-24)18-4-2-1-3-5-18/h1-11,16,25H,12-15,17H2 |
InChI Key |
VFRSRPDPDQUSDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=C(N=C3N2C=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1,1,1-Trifluoro-3-hydroxypropan-2-yl) 3-(benzenesulfonamido)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B10833380.png)
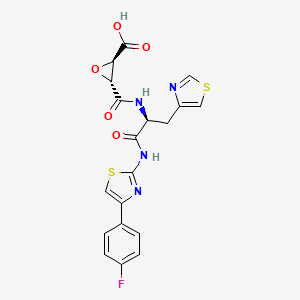
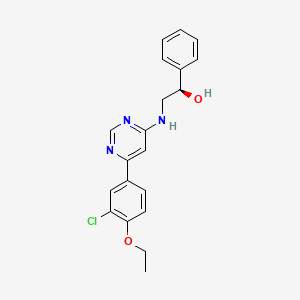
![7-[2-(1-Fluorocyclohexyl)ethyl]-9-thia-4,6-diazatricyclo[6.3.0.02,6]undeca-1(8),2,4,10-tetraene](/img/structure/B10833413.png)
![1-Cyclohexyl-2-(9-thia-4,6-diazatricyclo[6.3.0.02,6]undeca-1(8),2,4,10-tetraen-7-yl)ethanol](/img/structure/B10833419.png)


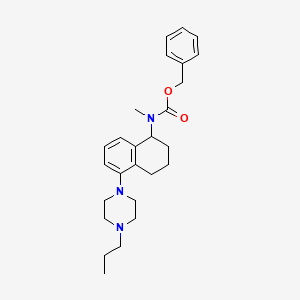
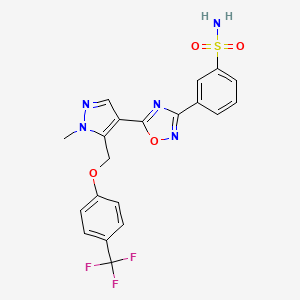
![4-hydroxy-3-[2-[6-hydroxy-5,8a-dimethyl-2-methylidene-6-(trifluoromethyl)-3,4,4a,5,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]oxolan-2-one](/img/structure/B10833440.png)


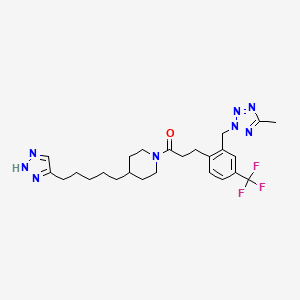
![(3,3-Dimethyl-morpholin-4-yl)[5-(3-chloro-phenylethynyl)-pyrimidin-2-yl]-methanone](/img/structure/B10833453.png)
